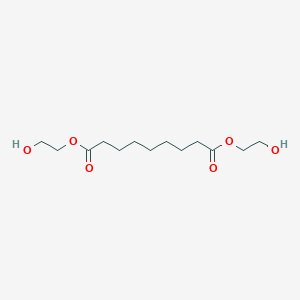

Nonanedioic acid, bis(2-hydroxyethyl) ester

Vue d'ensemble

Description

Nonanedioic acid, bis(2-hydroxyethyl) ester, also known as bis(2-hydroxyethyl) nonanedioate, is an organic compound with the molecular formula C13H24O6. It is a diester derived from nonanedioic acid and ethylene glycol. This compound is used in various industrial applications, including as a plasticizer and in the production of polymers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nonanedioic acid, bis(2-hydroxyethyl) ester can be synthesized through the esterification reaction between nonanedioic acid and ethylene glycol. The reaction typically involves heating nonanedioic acid with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester.

Types of Reactions:

Esterification: As mentioned, this compound is formed through esterification.

Hydrolysis: This ester can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to nonanedioic acid and ethylene glycol.

Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Esterification: Nonanedioic acid, ethylene glycol, acid catalyst (e.g., sulfuric acid), heat.

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).

Transesterification: Alcohol (e.g., methanol), catalyst (e.g., sodium methoxide).

Major Products:

Hydrolysis: Nonanedioic acid and ethylene glycol.

Transesterification: New ester and ethylene glycol.

Applications De Recherche Scientifique

Nonanedioic acid, bis(2-hydroxyethyl) ester has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes.

Material Science: The compound is utilized in the production of plasticizers, which enhance the flexibility and durability of plastics.

Biomedical Research: It is investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

Analytical Chemistry: The compound can be analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques for various research purposes.

Mécanisme D'action

The mechanism of action of nonanedioic acid, bis(2-hydroxyethyl) ester primarily involves its role as a plasticizer and monomer in polymerization reactions. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing flexibility. In polymerization, it reacts with other monomers to form long-chain polymers through ester linkages.

Comparaison Avec Des Composés Similaires

Nonanedioic acid, bis(2-ethylhexyl) ester: Another ester of nonanedioic acid, used as a plasticizer with different physical properties.

Nonanedioic acid, bis(2-methylpropyl) ester: Similar ester with variations in the alkyl group, affecting its application and properties.

Uniqueness: Nonanedioic acid, bis(2-hydroxyethyl) ester is unique due to its specific combination of nonanedioic acid and ethylene glycol, which imparts distinct properties such as biocompatibility and suitability for polymer synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in both industrial and research settings.

Activité Biologique

Nonanedioic acid, bis(2-hydroxyethyl) ester, commonly known as azelaic acid di(2-hydroxyethyl) ester, is a compound of significant interest in various biological and pharmaceutical applications. This article presents a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and safety assessments based on diverse research findings.

- Chemical Formula : C₁₈H₃₄O₄

- Molecular Weight : 318.47 g/mol

- CAS Number : 112-61-8

Pharmacological Properties

This compound exhibits several pharmacological activities that make it a candidate for therapeutic applications:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Skin Penetration Enhancer :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound has been shown to inhibit DNA synthesis in certain bacterial strains, which contributes to its bacteriostatic effects .

- Free Radical Scavenging : Azelaic acid acts as a free radical scavenger, reducing oxidative stress and tissue damage associated with inflammation .

- PPAR Activation : It modulates peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation regulation .

Safety Assessment

The safety profile of this compound has been evaluated through various studies:

- Toxicity Studies : In acute and chronic toxicity studies, the compound demonstrated low toxicity levels with no significant adverse effects observed at therapeutic doses .

- Genotoxicity : Assessments indicate that the compound does not pose a genotoxic risk, making it suitable for use in cosmetic and pharmaceutical formulations .

Case Studies

- Acne Treatment :

- Rosacea Management :

Data Summary Table

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines |

| Skin Penetration Enhancer | Improves transdermal drug absorption |

| Toxicity | Low toxicity; no significant adverse effects |

| Genotoxicity | No genotoxic risk |

Propriétés

IUPAC Name |

bis(2-hydroxyethyl) nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O6/c14-8-10-18-12(16)6-4-2-1-3-5-7-13(17)19-11-9-15/h14-15H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLLKKWXYJLXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)OCCO)CCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067482 | |

| Record name | Bis(2-hydroxyethyl) azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29602-44-6 | |

| Record name | 1,9-Bis(2-hydroxyethyl) nonanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29602-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanedioic acid, 1,9-bis(2-hydroxyethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029602446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-bis(2-hydroxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-hydroxyethyl) azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-hydroxyethyl) azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.